molecular formula C10H12O B1582660 3'-Methylpropiophenone CAS No. 51772-30-6

3'-Methylpropiophenone

Cat. No.: B1582660
CAS No.: 51772-30-6
M. Wt: 148.2 g/mol
InChI Key: QHVNQIJBHWOZRJ-UHFFFAOYSA-N
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Description

3’-Methylpropiophenone is an organic compound with the molecular formula C10H12O. It is an aromatic ketone characterized by a propiophenone structure with a methyl substituent at the meta position on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and specialty chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Methylpropiophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 3-methylbenzene (m-xylene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H4(CH3)CH3+CH3CH2COClC6H4(CH3)COCH2CH3+HCl\text{C}_6\text{H}_4(\text{CH}_3)\text{CH}_3 + \text{CH}_3\text{CH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)\text{COCH}_2\text{CH}_3 + \text{HCl} C6​H4​(CH3​)CH3​+CH3​CH2​COCl→C6​H4​(CH3​)COCH2​CH3​+HCl

Industrial Production Methods: Industrial production of 3’-Methylpropiophenone typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3’-Methylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3’-Methylpropiophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Methylpropiophenone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, forming intermediates that can further react to yield diverse products. The carbonyl group is highly reactive, making it a key site for chemical transformations .

Comparison with Similar Compounds

    4-Methylpropiophenone: Similar structure but with the methyl group at the para position.

    2-Methylpropiophenone: Methyl group at the ortho position.

    Propiophenone: Lacks the methyl substituent on the benzene ring.

Uniqueness: 3’-Methylpropiophenone is unique due to the position of the methyl group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the physical and chemical properties compared to its isomers .

Properties

IUPAC Name

1-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVNQIJBHWOZRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199699
Record name 3'-Methylpropiophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51772-30-6
Record name 1-(3-Methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51772-30-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Methylpropiophenone
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Record name 3'-Methylpropiophenone
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Record name 3'-methylpropiophenone
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Record name 3'-METHYLPROPIOPHENONE
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Synthesis routes and methods

Procedure details

Magnesium turnings (1.00 g; 41.2 mmol) and iodine (two or three granules) were added to anhydrous diethyl ether (10 ml). While the mixture was stirred and heated under nitrogen atmosphere, m-bromotoluene (7.04 g; 41.2 mmol) in anhydrous diethyl ether (20 ml) was slowly added dropwise. The heating was ceased when spontaneous reflux started. After completion of the reflux, the mixture was brought to room temperature, and propionitrile (1.89 g; 34.3 mmol) in anhydrous diethyl ether (20 ml) was added dropwise. After completion of spontaneous reflux, the mixture was left to cool to room temperature. While the mixture was cooled in an ice bath, water and cooled diluted sulfuric acid were added dropwise in a sequential manner, followed by extraction with diethyl ether (100 ml). The organic layer was washed with saturated aqueous sodium bicarbonate solution and then with saturated brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=10:1), to thereby yield 2.38 g of the target compound as pale yellow oily matter (yield: 46.8%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The research found that UAE resulted in a higher yield of volatile compounds from Asarum sieboldii Miq. compared to SD. [] While the study doesn't explicitly state the relative concentrations of 2',4'-Dimethoxy-3'-methylpropiophenone obtained through each method, it highlights that UAE is particularly effective for extracting thermally unstable and non-volatile compounds. Depending on the chemical properties of 2',4'-Dimethoxy-3'-methylpropiophenone, it is possible that its presence and concentration in the extracted oils could be significantly influenced by the extraction method used. Further research focusing on this specific compound would be needed to confirm this.

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